10-(3-chloropropyl)-10H-phenothiazine
Overview
Description
10-(3-chloropropyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C15H14ClNS and its molecular weight is 275.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of 10-(3-chloropropyl)-10H-phenothiazine has been described in several studies. It is utilized as an intermediate in the formation of various phenothiazine derivatives. These derivatives are synthesized for their potential biological activities and structural diversity. For instance, Sharma et al. (2012) describe the synthesis of a series of azetidine-1-carboxamides derived from phenothiazine, highlighting its role in medicinal chemistry (Sharma et al., 2012).
Antimicrobial and Anticancer Activities
- Phenothiazine derivatives, including those derived from this compound, have been evaluated for their antimicrobial and anticancer activities. A study by Rajasekaran & Devi (2012) synthesized a series of urea derivatives and assessed their antimicrobial, antitubercular, antioxidant, and anticancer activities (Rajasekaran & Devi, 2012).
Dye-Sensitized Solar Cells
- Phenothiazine-based dyes, including derivatives of this compound, have been explored for use in dye-sensitized solar cells (DSSCs). These dyes have shown potential due to their electron-rich nature and structural features favorable for efficient DSSCs. Huang, Meier, & Cao (2016) provide insights into the role of 10H-phenothiazine-based dyes in photovoltaic applications (Huang et al., 2016).
Lithium-Ion Batteries
- Phenothiazine molecules, including those related to this compound, have been studied as potential redox shuttle additives for lithium-ion batteries. These compounds could provide overcharge and overdischarge protection. Buhrmester et al. (2006) investigated the stability and effectiveness of various phenothiazine derivatives in this context (Buhrmester et al., 2006).
Neuroprotective Agents
- Some derivatives of this compound have been evaluated as neuroprotective agents, potentially useful in the treatment of neurological disorders such as Alzheimer's disease. González-Muñoz et al. (2011) explored the multifunctional profile of these compounds, including their selectivity and ability to inhibit enzymes like butyrylcholinesterase (González-Muñoz et al., 2011).
Spectroscopic Investigations
- The photophysical properties of phenothiazine derivatives, including this compound, have been studied through spectroscopic methods. These studies are essential for understanding the electronic and structural characteristics of phenothiazine-based compounds. Lin & Chang (2009) conducted such investigations, providing insights into the potential applications of these compounds in sensing and fluorescence technologies (Lin & Chang, 2009).
Future Directions
Properties
IUPAC Name |
10-(3-chloropropyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCIJMPSJTVVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486129 | |
Record name | 10-(3-chloropropyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5909-59-1 | |
Record name | 10-(3-chloropropyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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